![molecular formula C16H28N2O5 B15162101 4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, an ethylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor. The introduction of the 2-methylpropan-2-yl group is achieved through a protection reaction using tert-butyl chloroformate. The ethylamino group is then introduced via a nucleophilic substitution reaction. Finally, the butanoic acid moiety is added through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid
- 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid
Uniqueness
4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H28N2O5 |
|---|---|
Molecular Weight |
328.40 g/mol |
IUPAC Name |
4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H28N2O5/c1-16(2,3)23-15(22)18-10-7-12(8-11-18)6-9-17-13(19)4-5-14(20)21/h12H,4-11H2,1-3H3,(H,17,19)(H,20,21) |
InChI Key |
PRXWSQFHXUWXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





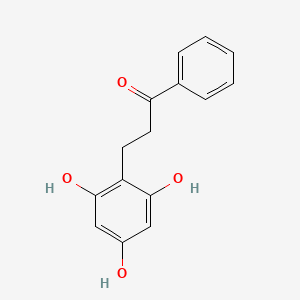
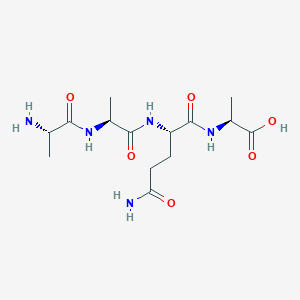
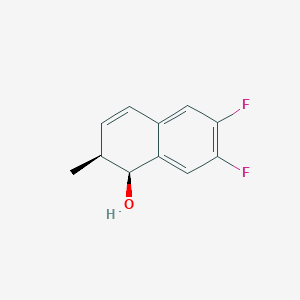
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
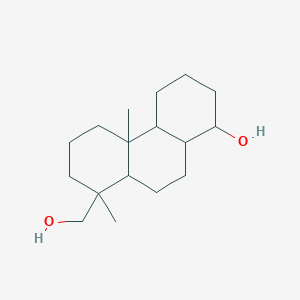
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
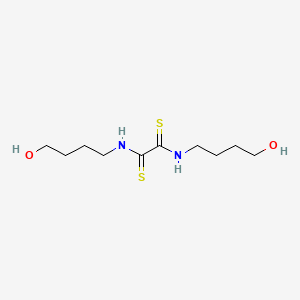
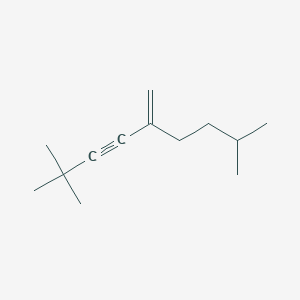
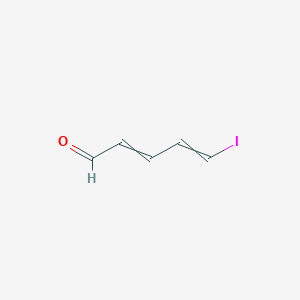

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
